Methyl 6-ethoxy-2-fluoro-3-methylbenzoate
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Overview
Description
Methyl 6-ethoxy-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-2-fluoro-3-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 6-ethoxy-2-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-ethoxy-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 6-ethoxy-2-fluoro-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-ethoxy-3-fluoro-2-methylbenzoate
- Methyl 6-ethoxy-2-fluoro-4-methylbenzoate
- Methyl 6-ethoxy-2-fluoro-3-ethylbenzoate
Uniqueness
Methyl 6-ethoxy-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of ethoxy, fluoro, and methyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-8-6-5-7(2)10(12)9(8)11(13)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
KSKQGVZOMFMXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)C(=O)OC |
Origin of Product |
United States |
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